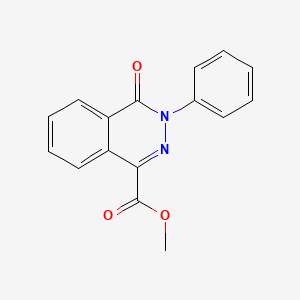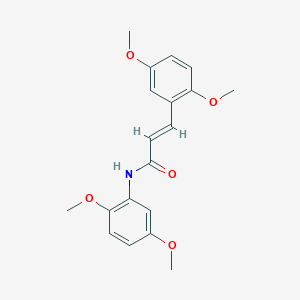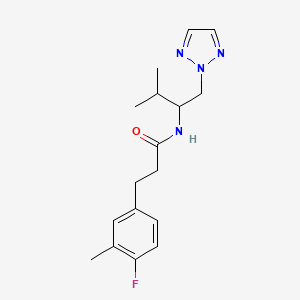![molecular formula C20H22FN5O2 B2927609 1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946235-02-5](/img/structure/B2927609.png)
1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H22FN5O2 and its molecular weight is 383.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Elucidation
A study by Sang et al. (2016) focused on the metabolic biotransformation of a novel oxazolidinone antibacterial drug, closely related to the specified chemical structure. The research aimed to identify phase I metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This study is crucial for understanding the drug's metabolism and could assist in the development of analytical methods for quantifying both the drug and its metabolites in biological samples, which is beneficial for pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Neuroinflammatory Biomarker Targeting
Another research by Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines to target the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, highlighting their potential as in vivo PET-radiotracers for neuroinflammation. This study underscores the compound's relevance in detecting and understanding neuroinflammatory diseases (Damont et al., 2015).
Cognitive Impairment Treatment
Li et al. (2016) explored a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. The study led to the identification of a clinical candidate with picomolar inhibitory potency for PDE1, showing promising efficacy in vivo. This research opens avenues for treating cognitive impairments in diseases like schizophrenia and Alzheimer's (Li et al., 2016).
Antitumor Activity
A study by Naito et al. (2005) synthesized a series of novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, and evaluated their cytotoxic activity against several tumor cell lines in vitro and in vivo. The compounds showed potent antitumor activity, presenting a promising approach for cancer treatment without causing undesirable effects in mice (Naito et al., 2005).
Antifungal and Herbicidal Activity
Luo et al. (2017) reported on the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives with good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). This study highlights the potential agricultural applications of such compounds in managing plant health and productivity (Luo et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-14-6-9-24(10-7-14)18(27)8-11-25-13-22-19-17(20(25)28)12-23-26(19)16-4-2-15(21)3-5-16/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTNKOMBQUYDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)






![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
